2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
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Overview
Description
2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to indole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as indole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Based on the broad range of biological activities exhibited by structurally similar compounds , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
They have been reported to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with related structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid: This compound shares a similar triazole ring structure but differs in its substituents and overall molecular framework.
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)ethyl]-phenylsulfonyl-carbamic acid ethyl ester: Another compound with a similar core structure but different functional groups.
Uniqueness
2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific combination of functional groups and the triazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a compound with a unique triazole structure that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H11N3O3 with a molecular weight of 185.18 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
Structural Information
Property | Value |
---|---|
Molecular Formula | C7H11N3O3 |
Molecular Weight | 185.18 g/mol |
SMILES | CCN1C(=NN(C1=O)CC(=O)O)C |
InChI | InChI=1S/C7H11N3O3/c1-3... |
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.
Antitumor Activity
The biological activity of triazole derivatives extends to anticancer effects. Compounds similar to this compound have been evaluated for their cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : Studies have shown that certain triazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating potent antiproliferative effects.
Anti-inflammatory Activity
Triazole derivatives have also been studied for their anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against a panel of bacterial strains. The results indicated:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The compound demonstrated notable activity against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.
Study 2: Antitumor Activity
In vitro studies on the cytotoxic effects of triazole derivatives revealed:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 5.6 |
HeLa | 7.8 |
A549 | 6.9 |
These results indicate that the compound has significant potential as an anticancer agent.
Properties
IUPAC Name |
2-(4-ethyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-9-5(2)8-10(7(9)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFDXPAAUFJSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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